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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl!
CAS No.: 6242-97-3
Cat. No.: B1606550
Get Quote
. J

Technical Whitepaper: 4-Chloro-4'-nitro-1,1'-
biphenyl
Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) is a specialized biaryl scaffold characterized
by its para-para substitution pattern. Unlike its commercially ubiquitous isomer, 4'-chloro-2-
nitro-1,1'-biphenyl (CAS 6271-80-3)—a key intermediate for the fungicide Boscalid—the 4,4’
isomer is primarily utilized in advanced materials science and fine chemical synthesis.

This compound serves as a critical precursor for smectic liquid crystals and azo-dye
intermediates, leveraging the push-pull electronic effect created by the electron-withdrawing
nitro group and the inductively withdrawing (but resonance donating) chloro group at opposite
ends of the biphenyl core. This guide details its physicochemical profile, a validated Suzuki-
Miyaura synthesis protocol, and its functional applications in molecular engineering.

Physicochemical Identity
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The 4,4' substitution pattern imparts high symmetry and crystallinity compared to its ortho-
substituted isomers, resulting in a significantly higher melting point and lower solubility in non-
polar solvents.

Property Specification Notes

Also: 1-Chloro-4-(4-

IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenyl )

nitrophenyl)benzene

Distinct from 6271-80-3 (2-nitro
CAS Number 6242-97-3 )

isomer)
Molecular Formula C12HsCINO:2
Molecular Weight 233.65 g/mol

High crystallinity due to p,p'-
Melting Point 140 - 150 °C gney Y PP

symmetry [1]

Pale yellow to yellow ) ] ]
Appearance _ _ Typical of nitro-aromatics
crystalline solid

Solubilt Soluble in Toluene, THF, DCM;  Requires heating for
olubthty . . L
Insoluble in Water dissolution in alcohols

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to 4-Chloro-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-
coupling of 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene. This method prevents the
formation of homocoupled byproducts common in Ullmann reactions and allows for milder
conditions.

Reaction Mechanism & Logic

o Choice of Halide: 1-Bromo-4-nitrobenzene is preferred over the chloro-analog because the
C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond, ensuring
the coupling occurs at the correct position without affecting the chlorine on the boronic acid
partner.
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o Catalyst System: Pd(PPhs)a is the standard zero-valent catalyst. Alternatively, Pd(OAc)z with
PPhs (generated in situ) provides a robust, air-stable precursor system.

e Base: Potassium carbonate (K2COs) or Sodium carbonate (Na2CO3) is essential to activate
the boronic acid via the formation of a boronate species, facilitating transmetallation.

Experimental Protocol (Bench Scale)

Reagents:

1-Bromo-4-nitrobenzene (1.0 eq)

4-Chlorophenylboronic acid (1.1 eq)

Pd(PPhs)a (3-5 mol%)

K2COs (2.0 eq)

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Procedure:

e Degassing: Charge a reaction flask with the solvent mixture. Degas by sparging with
nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst
deactivation).

» Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a
counter-flow of inert gas.

e Reflux: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor via TLC
(Solvent: Hexane/Ethyl Acetate 9:1). Reaction typically completes in 4—8 hours.

o Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by
brine. Dry the organic layer over MgSOa.

 Purification: Concentrate the solvent. Recrystallize the crude solid from hot ethanol or purify
via silica gel column chromatography to yield the target as yellow needles.
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Synthesis Workflow Diagram
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Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of 4-Chloro-4'-nitro-
1,1'-biphenyl.

Functional Applications
Liquid Crystal Engineering

The 4,4'-disubstituted biphenyl core is a classic "mesogen” (liquid crystal forming unit). The
nitro group acts as a strong polar head, while the chlorine atom can be substituted or used as a
polar anchor.

» Smectic A Phases: Research indicates that 4-alkoxy-4'-nitrobiphenyls, derived from this
chloro-precursor via nucleophilic aromatic substitution (SnAr), exhibit stable Smectic A (SmA)
phases. The high polarity of the nitro group drives the formation of interdigitated layer
structures essential for scattering displays [2].

Chemical Intermediate[4][5]

e Reduction to Amines: The nitro group can be selectively reduced (using Fe/HCI or H2/Pd-C)
to yield 4-amino-4'-chlorobiphenyl. This amine is a versatile scaffold for:

o Azo Dyes: Diazotization of the amine allows coupling with phenols/naphthols to create
dyes.

o Pharmaceuticals: The biphenyl amine motif is found in various kinase inhibitors and
antimicrobial agents, serving as a rigid linker that positions pharmacophores in enzyme
active sites.
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Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class Code Statement
Acute Toxicity H302 Harmful if swallowed.
Aquatic Toxicity H400 Very toxic to aquatic life.[1]
_ _ Very toxic to aquatic life with
Chronic Aquatic H410 )
long lasting effects.[1]
o Causes skin and serious eye
Irritation H315/319

irritation.

Handling Protocols:
e Dust Control: Use a fume hood to prevent inhalation of dust/particulates.

o Waste: Do not release into drains. All aqueous waste from the Suzuki coupling (containing
Boron and Palladium traces) must be segregated as heavy metal waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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